(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate
Overview
Description
(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate typically involves the esterification of (E)-3-(3-chloro-4-methylphenyl)acrylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a solid acid catalyst, such as ion-exchange resins, to facilitate the esterification reaction. The continuous flow process offers advantages in terms of efficiency, scalability, and product purity.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 3-(3-chloro-4-methylphenyl)acrylic acid or 3-(3-chloro-4-methylphenyl)acetone.
Reduction: Formation of (E)-3-(3-chloro-4-methylphenyl)propan-1-ol or (E)-3-(3-chloro-4-methylphenyl)propanal.
Substitution: Formation of derivatives such as 3-(3-amino-4-methylphenyl)acrylate or 3-(3-thio-4-methylphenyl)acrylate.
Scientific Research Applications
(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-ethyl 3-(4-chlorophenyl)acrylate
- (E)-ethyl 3-(3-bromo-4-methylphenyl)acrylate
- (E)-ethyl 3-(3-chloro-4-ethylphenyl)acrylate
Uniqueness
(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and properties. The presence of both a chloro and a methyl group can affect the compound’s electronic and steric characteristics, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl (E)-3-(3-chloro-4-methylphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)7-6-10-5-4-9(2)11(13)8-10/h4-8H,3H2,1-2H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNFZANIDVUPOI-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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